molecular formula C29H23NO4 B8717000 3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

Cat. No. B8717000
M. Wt: 449.5 g/mol
InChI Key: ISKYVDSKLGPEGI-UHFFFAOYSA-N
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Patent
US07592477B2

Procedure details

A solution of 4-(3-carboxyphenyl)benzylamine hydrochloride (20 g, 0.075 mol) in 10% Na2CO3 (350 mL) and dioxane (100 mL) was cooled to 0° C. with stirring. A solution of Fmoc-OSu (30.7 g, 0.091 mol) in dioxane (100 mL) was added in one portion and the reaction mixture was stirred at RT for 3 h. Acidified with 1.5 N aqueous solution of HCl and extracted with EtOAc (3×400 mL). The organic layer was washed with water (3×500 mL), brine dried over Na2SO4 and concentrated, purification by column chromatography using dichloromethane/methanol (9:1) to give N-Fmoc-4-(3-carboxyphenyl)benzylamine (16 g). This was further purified by recrystallization from THF/PetEther gave the title pure product (8 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:6]=[C:7]([C:11]2[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=2)[CH:8]=[CH:9][CH:10]=1)([OH:4])=[O:3].[C:19](ON1C(=O)CCC1=O)([O:21][CH2:22][CH:23]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29]2[C:24]1=[CH:25][CH:26]=[CH:27][CH:28]=2)=[O:20]>C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1>[C:19]([NH:16][CH2:15][C:14]1[CH:13]=[CH:12][C:11]([C:7]2[CH:8]=[CH:9][CH:10]=[C:5]([C:2]([OH:4])=[O:3])[CH:6]=2)=[CH:18][CH:17]=1)([O:21][CH2:22][CH:23]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:30]2[C:35]1=[CH:34][CH:33]=[CH:32][CH:31]=2)=[O:20] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.C(=O)(O)C=1C=C(C=CC1)C1=CC=C(CN)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30.7 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)ON1C(=O)CCC1=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
Acidified with 1.5 N aqueous solution of HCl and extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (3×500 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purification by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC1=CC=C(C=C1)C1=CC(=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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